molecular formula C15H14N4O B1206781 N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea CAS No. 143797-63-1

N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea

Cat. No. B1206781
M. Wt: 266.3 g/mol
InChI Key: OJZZJTLBYXHUSJ-UHFFFAOYSA-N
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Description

N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea, more commonly known as MIPU, is a synthetic compound with a wide range of applications in scientific research. MIPU is a member of the indole family, and is used as a tool in the study of biochemical and physiological processes. It is a highly effective and versatile compound, and has been used in a variety of studies, ranging from in vivo to in vitro experiments.

Scientific Research Applications

Metallo-Supramolecular Assemblies

A study by Troff et al. (2012) explored the use of di-(m-pyridyl)-urea ligands for assembling metallo-supramolecular macrocycles. Methyl substitution in pyridine rings provided control over the position of pyridine nitrogen atoms relative to the urea carbonyl group, leading to small metallo-supramolecular macrocycles with incorporated urea carbonyl groups. These groups provided hydrogen bonding sites, which are important in the self-assembly process.

Cytokinin Activity in Agriculture

N-phenyl-N'-(4-pyridyl)urea derivatives, closely related to the compound , demonstrated cytokinin activity in a tobacco callus bioassay, as studied by Takahashi et al. (1978). These compounds influenced plant growth and development, highlighting their potential application in agriculture.

5-HT2C Receptor Agonism

A study by Martin et al. (1998) investigated compounds exhibiting high-affinity binding to serotonin2C (5HT2C) receptors. These compounds, including N-(2-naphthyl)-N'-(3-pyridyl)-urea, showed potential in treating obsessive-compulsive disorder and depression, illustrating the therapeutic potential of these urea derivatives in neuropsychiatric disorders.

Plant Growth Regulation

Research by Wang Yan-gang (2008) on N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-(substituted phenyl)urea derivatives revealed plant growth-regulating activity. These compounds, through their structural design, showed promise in agricultural applications, similar to cytokinin activity.

Influence on Cell Division and Differentiation

Urea derivatives, including compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea, have been used in plant morphogenesis studies due to their cytokinin-like activity, as discussed by Ricci & Bertoletti (2009). These compounds influence cell division and differentiation, exceeding the activity of adenine compounds.

Crystal Structure Analysis

The study of crystal structures of compounds like N,N'-bis(3-pyridyl)urea provides insights into hydrogen bonding patterns, crucial for understanding molecular interactions. Reddy et al. (2006) analyzed such structures, which contribute to the understanding of molecular assembly and design.

Antihypertensive Activity

N-(alkyl/alkenyl/aryl)-N-heterocyclic ureas and thioureas were synthesized and evaluated for their antihypertensive activity, as reported by Vajragupta et al. (1996). This study illustrates the potential of urea derivatives in medical applications, particularly in treating hypertension.

Anion Binding and Sensing

The study of anion binding by mixed N,S-donor 2-ureidopyridine ligands, such as 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea, as conducted by Qureshi et al. (2009), highlights the application of urea derivatives in anion recognition and sensing.

properties

IUPAC Name

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13/h2-10H,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZZJTLBYXHUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162550
Record name N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea

CAS RN

143797-63-1
Record name N-(1-Methyl-1H-indol-5-yl)-N′-3-pyridinylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143797-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143797631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-200646
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT8F72CL8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
IT Forbes, GA Kennett, A Gadre, P Ham… - Journal of medicinal …, 1993 - ACS Publications
The 5-HTic receptor was first characterized by Pazos1 in 1984. It is present in high levels in the choroid plexus epithelial cells with at least 10-fold lower densities in other brain regions …
Number of citations: 83 pubs.acs.org
SK Hemrick-Luecke, RW Fuller - European journal of pharmacology, 1996 - Elsevier
The possible involvement of 5-HT 2A or 5-HT 2C receptors in the elevation of serum corticosterone in rats by quipazine (2-(1-piperazinyl)quinoline maleate) and MK-212 (6-chloro-(1-…
Number of citations: 19 www.sciencedirect.com
GA Kennett, MD Wood, A Glen, S Grewal… - British journal of …, 1994 - Wiley Online Library
1 SB 200646A, N‐(1‐methyl‐5‐indolyl)‐N′‐(3‐pyridyl) urea hydrochloride, the first reported selective 5‐HT 2C /2B over 5‐HT 2A receptor antagonist, (pK 1 rat 5‐HT 2C receptor 6.9, …
Number of citations: 223 bpspubs.onlinelibrary.wiley.com
L Steardo, P Monteleone, L Trabace… - … of Pharmacology and …, 2000 - ASPET
There are some suggestions that, in the pineal gland, serotonin acts not only as a precursor of melatonin but also plays a role in the modulation of the pineal biosynthetic activity. To …
Number of citations: 32 jpet.aspetjournals.org
K Watanabe, CR Ashby Jr, H Katsumori… - European journal of …, 2000 - Elsevier
In this study, we assessed the effects of the acute administration of various 5-HT receptor antagonists on hippocampal partial seizures generated by low-frequency electrical stimulation …
Number of citations: 48 www.sciencedirect.com
A Bourson, D Wanner, R Wyler, N Petit… - Pharmacology …, 1996 - Elsevier
A pharmacologic analysis of the discriminative stimulus of metachlorophenylpiperazine (mCPP) is reported. mCPP and m-trifluoromethylphenylpiperazine generalised, whereas 5-…
Number of citations: 25 www.sciencedirect.com
HO Kalkman, V Neumann, J Nozulak… - European journal of …, 1998 - Elsevier
5-HT receptor antagonists with selectivity for 5-HT 1A WAY-100635 (N-[2-[-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide), 5-HT 1B GR 127935 (N-[…
Number of citations: 23 www.sciencedirect.com
M Marcoli, G Maura, M Tortarolo, M Raiteri - Journal of Pharmacology and …, 1998 - ASPET
The effects of trazodone on the cyclic GMP elevation elicited by N-methyl-d-aspartate in rat cerebellar slices were analyzed. Trazodone inhibited in a concentration-dependent manner (…
Number of citations: 41 jpet.aspetjournals.org
TP Blackburn, K Suzuki, CR Ashby Jr - Synapse, 2006 - Wiley Online Library
This study examined the effect of the acute and chronic administration of the 5‐HT 2B/2C receptor antagonist N‐(1‐methyl‐5‐indolyl)‐N′‐(3‐pyridyl) urea hydrochloride (SB‐200646A) …
Number of citations: 21 onlinelibrary.wiley.com
IT Forbes, S Dabbs, DM Duckworth… - Journal of medicinal …, 1996 - ACS Publications
The synthesis and biological activity are reported for a series of analogues of the previously published indole urea 2 (SB-206553), designed to probe the 5-HT 2C receptor binding site. …
Number of citations: 34 pubs.acs.org

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